molecular formula C8H11N B14111732 4-Methyl-3-cyclohexene-1-carbonitrile CAS No. 6824-60-8

4-Methyl-3-cyclohexene-1-carbonitrile

Cat. No.: B14111732
CAS No.: 6824-60-8
M. Wt: 121.18 g/mol
InChI Key: WJCYDDFWVABXMW-UHFFFAOYSA-N
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Description

4-Methyl-3-cyclohexene-1-carbonitrile is an organic compound with the molecular formula C₈H₁₁N and a molecular weight of 121.1796 g/mol . This compound is characterized by a cyclohexene ring substituted with a methyl group and a nitrile group. It is known for its applications in various fields, including chemistry and industry.

Preparation Methods

The synthesis of 4-Methyl-3-cyclohexene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with a nitrile compound under specific conditions. Industrial production methods may involve the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

4-Methyl-3-cyclohexene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo substitution reactions, where the nitrile group or the methyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

4-Methyl-3-cyclohexene-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving nitrile metabolism and enzyme interactions.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-cyclohexene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can participate in various biochemical pathways, influencing cellular processes and metabolic reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity .

Comparison with Similar Compounds

4-Methyl-3-cyclohexene-1-carbonitrile can be compared with similar compounds such as:

  • 3-Methyl-3-cyclohexene-1-carbonitrile
  • 4-Cyano-1-methylcyclohexene
  • Cyclohexene-1-carbonitrile

These compounds share structural similarities but differ in the position of the methyl and nitrile groups, leading to variations in their chemical properties and reactivity. The unique positioning of the substituents in this compound contributes to its distinct chemical behavior and applications .

Properties

IUPAC Name

4-methylcyclohex-3-ene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7-2-4-8(6-9)5-3-7/h2,8H,3-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCYDDFWVABXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334911
Record name 4-Methyl-3-cyclohexene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6824-60-8
Record name 4-Methyl-3-cyclohexene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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